molecular formula C12H9BrFN B8382096 2-Bromo-6-(4-fluoro-benzyl)-pyridine

2-Bromo-6-(4-fluoro-benzyl)-pyridine

Cat. No.: B8382096
M. Wt: 266.11 g/mol
InChI Key: OFNHCEAGTYFZBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromo-6-(4-fluoro-benzyl)-pyridine is a brominated pyridine derivative featuring a 4-fluoro-benzyl substituent at the 6-position of the pyridine ring. Its molecular formula is inferred as C₁₂H₁₀BrFN with a molecular weight of 267.12 g/mol (calculated).

Properties

Molecular Formula

C12H9BrFN

Molecular Weight

266.11 g/mol

IUPAC Name

2-bromo-6-[(4-fluorophenyl)methyl]pyridine

InChI

InChI=1S/C12H9BrFN/c13-12-3-1-2-11(15-12)8-9-4-6-10(14)7-5-9/h1-7H,8H2

InChI Key

OFNHCEAGTYFZBS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1)Br)CC2=CC=C(C=C2)F

Origin of Product

United States

Comparison with Similar Compounds

The following table and analysis compare 2-Bromo-6-(4-fluoro-benzyl)-pyridine with structurally related bromopyridine derivatives, focusing on substituent effects, physicochemical properties, and applications:

Table 1: Comparative Analysis of Bromopyridine Derivatives

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Applications/Activities References
2-Bromo-6-(4-fluoro-benzyl)-pyridine C₁₂H₁₀BrFN 4-fluoro-benzyl 267.12 (calculated) Potential drug intermediates -
2-Bromo-6-(trifluoromethyl)pyridine C₆H₃BrF₃N Trifluoromethyl 225.99 Coupling reactions, pharmaceuticals
2-Bromo-6-(bromomethyl)pyridine C₆H₅Br₂N Bromomethyl 250.92 Chemical synthesis intermediates
2-Bromo-6-[2-(4-methylphenyl)-1,3-dioxolan-2-yl]pyridine C₁₅H₁₄BrNO₂ 4-methylphenyl-dioxolanyl 320.18 Research chemicals
Electronic and Steric Effects
  • 4-Fluoro-benzyl group: The benzyl group increases steric bulk and lipophilicity compared to smaller substituents like trifluoromethyl.
  • Trifluoromethyl group : Strong electron-withdrawing nature activates the pyridine ring for nucleophilic aromatic substitution (SNAr) and Suzuki-Miyaura coupling. For example, 2-Bromo-6-(trifluoromethyl)pyridine efficiently participates in Pd-catalyzed diarylation of furans (47–53% yields) .
  • Bromomethyl group : The presence of two bromine atoms in 2-Bromo-6-(bromomethyl)pyridine increases reactivity but also toxicity, limiting its use to controlled synthetic steps .

Physicochemical Properties

  • Melting Points: 2-Bromo-6-(trifluoromethyl)pyridine: 48–52°C 2-Bromo-6-[2-(4-methylphenyl)-1,3-dioxolanyl]pyridine: 136°C (ethanol/water) The 4-fluoro-benzyl derivative likely has a higher melting point due to increased molecular symmetry and intermolecular interactions.
  • Solubility :

    • Trifluoromethyl and bromomethyl derivatives exhibit lower aqueous solubility due to hydrophobicity, whereas the dioxolanyl group in CAS 87848-96-2 may improve solubility in polar solvents .

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